molecular formula C21H13ClF3N3O4 B4300160 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide

Cat. No. B4300160
M. Wt: 463.8 g/mol
InChI Key: NINNNKVMEJSUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel found in many tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to study the function of CFTR and its potential as a therapeutic target for cystic fibrosis.

Mechanism of Action

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 binds to the cytoplasmic side of the 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide protein and inhibits chloride transport by blocking the channel pore. It has been shown to be a reversible inhibitor, with a binding affinity in the low micromolar range. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has also been reported to increase the stability of the 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide protein at the cell surface, possibly by preventing its internalization and degradation.
Biochemical and physiological effects:
4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated chloride transport in a variety of cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. It has also been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated bicarbonate transport and to reduce the secretion of other ions, such as sodium and potassium. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been reported to have no effect on other chloride channels, such as the calcium-activated chloride channel (CaCC).

Advantages and Limitations for Lab Experiments

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has several advantages as a research tool. It is a specific inhibitor of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, with no reported effects on other ion channels or transporters. It is also a reversible inhibitor, allowing for the study of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide function under different conditions. However, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has some limitations as well. It has been reported to have variable effects on different 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutants, and its potency can be affected by the cell type and experimental conditions used. In addition, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been shown to have off-target effects on other proteins, such as the P2X7 receptor.

Future Directions

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been a valuable research tool for studying the function of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide and its potential as a therapeutic target for cystic fibrosis. However, there are still many unanswered questions about the mechanism of action of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 and its effects on 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide function in vivo. Future research could focus on identifying more potent and specific inhibitors of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide, and on developing new therapeutic strategies for cystic fibrosis based on 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide modulation. In addition, 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 could be used to study the effects of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutations on protein function in more detail, and to investigate the role of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide in other diseases and physiological processes.

Scientific Research Applications

4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has been used extensively in scientific research to study the function of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide and its potential as a therapeutic target for cystic fibrosis. It has been shown to inhibit 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide-mediated chloride transport in vitro and in vivo, and to increase the stability of the protein at the cell surface. 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamideinh-172 has also been used to study the effects of 4-chloro-3-nitro-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide mutations on protein function, and to investigate potential therapeutic strategies for cystic fibrosis, such as gene therapy and small molecule modulators.

properties

IUPAC Name

4-chloro-3-nitro-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O4/c22-15-10-7-13(11-18(15)28(31)32)20(30)27-17-4-2-1-3-16(17)26-19(29)12-5-8-14(9-6-12)21(23,24)25/h1-11H,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINNNKVMEJSUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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